![molecular formula C16H19N3O B12360087 2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B12360087.png)
2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one is a heterocyclic compound with a molecular formula of C16H11N3O and a molecular weight of 261.28 g/mol . This compound is known for its unique structure, which combines a pyrazole ring fused with a quinoline ring, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one typically involves the condensation of corresponding acids followed by hydrolysis and cyclization . One common method includes the use of tetrahydrofuran as a solvent medium, which yields the final compound with good efficiency .
Industrial Production Methods
While specific industrial production methods for 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one are not extensively documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its chemical properties.
Substitution: Substitution reactions, particularly involving the phenyl group, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can yield a variety of substituted pyrazoloquinolines .
Wissenschaftliche Forschungsanwendungen
2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as phosphodiesterase, which plays a role in various biological processes . The compound’s structure allows it to bind effectively to these targets, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazoloquinolines: These compounds share a similar core structure but differ in their substituents and functional groups.
Quinolinyl-pyrazoles: These compounds also feature a fused pyrazole and quinoline ring but may have different biological activities and chemical properties.
Uniqueness
2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C16H19N3O |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C16H19N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-3,6-7,10,12,14-15,18H,4-5,8-9H2,(H,17,20) |
InChI-Schlüssel |
JJRMRCAFZWMKKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C3=CN(NC3C(=O)N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


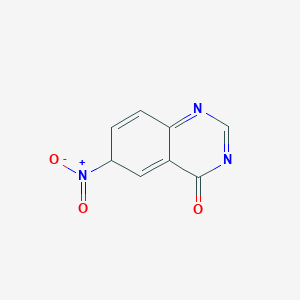
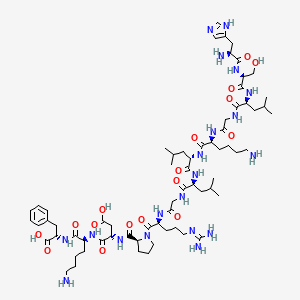
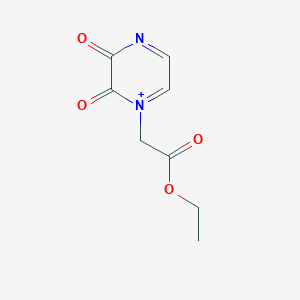
![Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B12360031.png)
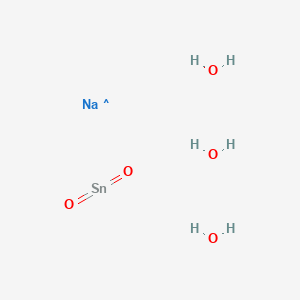
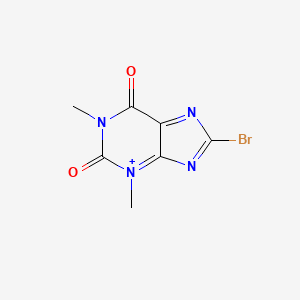
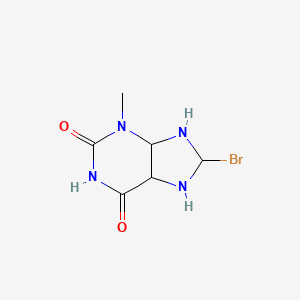
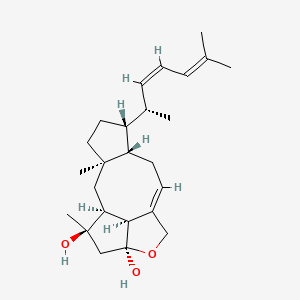

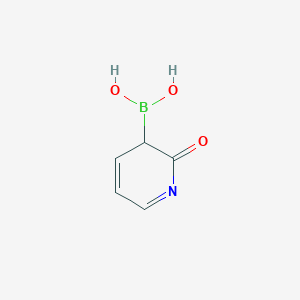
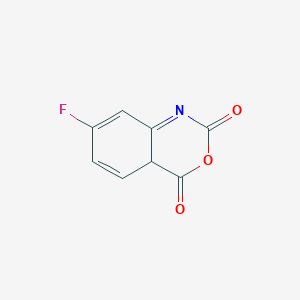
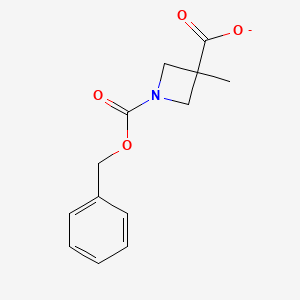

![ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360095.png)
